(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE
Description
(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties
Properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] phenothiazine-10-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c21-14-8-2-1-7-13(14)19(22)23-26-20(25)24-15-9-3-5-11-17(15)27-18-12-6-4-10-16(18)24/h1-12H,(H2,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHRSUXYGQWHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with phenothiazine-10-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using recrystallization techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the synthesis process. Additionally, advanced purification methods like chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, phenothiazine derivatives are known for their antipsychotic and antiemetic properties. This compound is being investigated for its potential use in treating neurological disorders and as an anti-inflammatory agent.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications in the textile and printing industries.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE involves its interaction with cellular membranes and enzymes. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of neurotransmitter levels in the brain.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Thioridazine: Known for its antipsychotic and antiemetic properties.
Fluphenazine: Used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
What sets (Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE apart from other phenothiazine derivatives is its unique chemical structure, which allows for a broader range of chemical modifications. This versatility makes it a valuable compound for developing new therapeutic agents and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
